2-Difluoromethyl-benzoxazole (CAS 91437-09-1) is a specialized fluorinated heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and advanced materials. Featuring a difluoromethyl (-CF2H) group at the C2 position of the benzoxazole core, this compound serves as a highly stable, lipophilic bioisostere for alcohols, thiols, and methyl groups [1]. Its primary procurement value lies in its dual functionality: it provides the metabolic robustness and enhanced lipophilicity typical of fluorinated motifs, while uniquely retaining hydrogen-bond donor capabilities [2]. For industrial and laboratory buyers, sourcing this pre-functionalized core eliminates the need for complex, low-yield late-stage difluoromethylation, offering a reliable starting material for downstream cross-coupling, derivatization, and formulation workflows.
Substituting 2-difluoromethyl-benzoxazole with its closest commercial analogs, such as 2-methylbenzoxazole or 2-trifluoromethylbenzoxazole, fundamentally alters the physicochemical and binding profile of downstream products [1]. While 2-methylbenzoxazole is highly accessible, it lacks the metabolic stability and lipophilicity required to survive oxidative degradation in biological or harsh chemical environments. Conversely, 2-trifluoromethylbenzoxazole (-CF3) provides extreme metabolic stability and lipophilicity but entirely abolishes the hydrogen-bond donor capacity at the C2 position. This loss of hydrogen bonding prevents critical target-site interactions in pharmaceutical applications and alters polymer chain packing in materials science. Consequently, generic substitution forces a compromise between metabolic stability and interaction capacity, making the exact -CF2H compound non-interchangeable for precision structural applications.
The -CF2H group in 2-difluoromethyl-benzoxazole uniquely functions as a lipophilic hydrogen bond donor, a property completely absent in the -CF3 analog [1]. Studies utilizing Abraham's solute hydrogen bond acidity parameter ([A]) demonstrate that difluoromethylated arenes exhibit an [A] value of approximately 0.10, comparable to thiophenol and aniline, whereas trifluoromethylated analogs possess an [A] value of 0. This enables 2-difluoromethyl-benzoxazole to participate in critical hydrogen-bonding networks within target matrices.
| Evidence Dimension | Hydrogen bond acidity parameter ([A]) |
| Target Compound Data | [A] ≈ 0.10 (active hydrogen bond donor) |
| Comparator Or Baseline | 2-Trifluoromethylbenzoxazole ([A] = 0, inactive) |
| Quantified Difference | Absolute retention of H-bond donor capacity |
| Conditions | Abraham's solute 1H NMR analysis (DMSO-d6 vs CDCl3 chemical shift differential) |
Procuring the -CF2H analog is essential for applications requiring specific directional intermolecular interactions that -CF3 groups cannot provide.
The incorporation of the difluoromethyl group significantly enhances the lipophilicity of the benzoxazole core compared to the standard 2-methylbenzoxazole [1]. While 2-methylbenzoxazole exhibits a baseline logP of approximately 1.8 to 2.1, the substitution of hydrogen atoms with fluorine to form the -CF2H group increases the logP, improving membrane permeability and partitioning behavior. Furthermore, the strong C-F bonds protect the C2 position from rapid oxidative metabolism that readily degrades the unfluorinated methyl group.
| Evidence Dimension | Lipophilicity (logP) and oxidative stability |
| Target Compound Data | Elevated logP with high resistance to C2 oxidation |
| Comparator Or Baseline | 2-Methylbenzoxazole (logP ~1.8-2.1, highly susceptible to metabolic oxidation) |
| Quantified Difference | Significant increase in logP and metabolic half-life |
| Conditions | Standard octanol-water partitioning and in vitro metabolic stability assays |
Buyers developing agrochemicals or pharmaceuticals must select the -CF2H analog to ensure sufficient half-life and bioavailability, which the unfluorinated baseline cannot achieve.
De novo synthesis of 2-difluoromethyl-benzoxazole from unfunctionalized benzoxazole requires complex transition-metal catalysis, such as Palladium-catalyzed decarbonylative C-H difluoromethylation using expensive XantPhos ligands and high temperatures (150 °C) [1]. Procuring the pre-synthesized 2-difluoromethyl-benzoxazole directly bypasses these low-atom-economy steps, avoiding the cost of precious metal catalysts, the need for specialized difluoromethyl anhydride reagents, and the yield losses associated with incomplete C-H functionalization.
| Evidence Dimension | Synthetic step count and catalyst requirement |
| Target Compound Data | 0 additional steps, 0% Pd/XantPhos required |
| Comparator Or Baseline | De novo C-H difluoromethylation (requires Pd catalyst, XantPhos ligand, 150 °C) |
| Quantified Difference | 100% reduction in late-stage difluoromethylation catalyst costs |
| Conditions | Industrial scale-up or library synthesis workflows |
Purchasing the functionalized core drastically reduces process complexity, reagent costs, and transition-metal contamination risks in downstream manufacturing.
The strong electron-withdrawing effect of the -CF2H group significantly attenuates the basicity of the adjacent benzoxazole nitrogen compared to the electron-donating methyl group in 2-methylbenzoxazole [1]. While 2-methylbenzoxazole is already a weak base (pKa ~1.0), the introduction of the difluoromethyl group further lowers this pKa, ensuring the nitrogen remains strictly unprotonated across a wider range of physiological and process pH levels. This altered ionization state directly impacts solubility profiles and prevents unwanted salt formation during formulation.
| Evidence Dimension | Nitrogen basicity (pKa) |
| Target Compound Data | Significantly lowered pKa (highly attenuated basicity) |
| Comparator Or Baseline | 2-Methylbenzoxazole (pKa ~1.0) |
| Quantified Difference | Stronger electron-withdrawing inductive effect lowering basicity |
| Conditions | Aqueous formulation or physiological pH environments |
This predictable ionization behavior is critical for buyers engineering specific solubility and absorption profiles in complex chemical formulations.
Directly downstream of its unique hydrogen-bond donor capacity, this compound is the optimal starting material for synthesizing kinase inhibitors or receptor antagonists where a -CF3 group abolishes binding but a -CH3 group lacks metabolic stability [1].
Leveraging its enhanced lipophilicity and metabolic stability, 2-difluoromethyl-benzoxazole is highly suited for developing next-generation fungicides and herbicides that require prolonged environmental half-lives and superior leaf-cuticle penetration [1].
Because it bypasses complex Pd-catalyzed difluoromethylation, it is an ideal, ready-to-use core scaffold for combinatorial chemistry workflows aimed at rapidly generating diverse difluoromethylated heterocyclic libraries without transition-metal contamination [1].